molecular formula C17H12ClNO3 B2929829 6-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid CAS No. 590350-42-8

6-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B2929829
CAS No.: 590350-42-8
M. Wt: 313.74
InChI Key: RUZKTERZQBPAEU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 6-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid are alkaline phosphatases, specifically tissue non-specific alkaline phosphatase (TNAP) and ecto-nucleotide pyrophosphatases/phosphodiesterases1 (NPP1) . These enzymes play crucial roles in various biological processes, including the regulation of purinergic signaling pathways .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in Suzuki–Miyaura (SM) cross-coupling reactions . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets results in changes in the enzymatic and cellular expression properties of the targets .

Biochemical Pathways

The compound affects the purinergic signaling pathway, which is responsible for the maintenance of nucleotide and nucleoside levels . The compound’s interaction with its targets can lead to changes in these levels, affecting various downstream effects related to cellular communication and signaling.

Pharmacokinetics

The compound’s molecular weight is 31374 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The compound has been found to be a potent and selective inhibitor of its targets, exhibiting lower micromolar potency . It has been shown to induce either G2 or S-phase cell cycle arrest within the respective cancer cell line, chromatin condensation, and nuclear fragmentation . It also shows maximum interaction with DNA .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling conditions, which involve the compound’s mode of action, are exceptionally mild and functional group tolerant . This suggests that the compound may be relatively stable and environmentally benign under these conditions . .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline derivatives .

Scientific Research Applications

6-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methoxy groups enhances its reactivity and potential biological activities compared to other quinoline derivatives .

Properties

IUPAC Name

6-chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c1-22-12-4-2-3-10(7-12)16-9-14(17(20)21)13-8-11(18)5-6-15(13)19-16/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZKTERZQBPAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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